molecular formula C11H12N4O3 B4629609 4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine

4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B4629609
M. Wt: 248.24 g/mol
InChI Key: NKPSSJSMZHHWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.09094026 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of 1,2,4-triazole, such as those involving modifications to the triazole ring, has shown promising antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activity against test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2010).

Antioxidant and Physicochemical Properties

Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and assessed their in vitro antioxidant activities. Their findings indicated that these compounds possess significant antioxidant activities, which could be beneficial in various therapeutic applications (H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, & M. Çelebier, 2015).

Antitumor Activity

叶姣 et al. (2015) explored the synthesis, crystal structure, and antitumor activity of a 1,2,4-triazole derivative, highlighting its effectiveness against certain cancer cell lines. This suggests potential applications in cancer research and therapy (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).

Industrial Applications

Nazarov et al. (2022) provided an overview of the industrial applications of 3- and 4-amino-1,2,4-triazoles, indicating their use in agriculture, medicine, and high-energy substances. This broad utility underscores the versatility of 1,2,4-triazole derivatives in various sectors, including the development of pharmaceuticals and agrochemicals (V. Nazarov, D. Miroshnichenko, Oleksandra Ivakh, S. Pyshyev, & B. Korchak, 2022).

Properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-8-5-3-4-7(9(8)18-2)10(16)15-6-13-14-11(15)12/h3-6H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPSSJSMZHHWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 3
4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 4
4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 5
4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 6
4-(2,3-dimethoxybenzoyl)-4H-1,2,4-triazol-3-amine

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